molecular formula C16H24N2O3 B024458 N-(4-nitrophenyl)decanamide CAS No. 72298-63-6

N-(4-nitrophenyl)decanamide

Cat. No. B024458
CAS RN: 72298-63-6
M. Wt: 292.37 g/mol
InChI Key: OYQMGBPTCMSMAD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a compound similar to N-(4-nitrophenyl)decanamide, has been studied extensively . The reaction progresses through a condensation mechanism whereby an azo dimer intermediate is formed and rapidly consumed .

Scientific Research Applications

Measurement of Fatty Acid Amide Hydrolase (FAAH) Activity

“N-Decanoyl p-nitroaniline” (DepNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (AEA) .

Fluorometric Sensing and Detection

The compound has been used in the development of sensor systems for the fluorometric determination of p-nitroaniline (p-NA) . A Ni-doped ZnWO4 mixed metal tungstate nanocomposite material was synthesized and explored as a sensor for this purpose .

Development of Toxic Gas or Chemical Detection Sensor Systems

Metal tungstates, which can be synthesized using p-nitroaniline, have been proven to be highly efficient materials for developing various toxic gases or chemical detection sensor systems .

Synthesis of Nanocomposite Materials

The compound has been used in the synthesis of nanocomposite materials . These materials have potential applications in various fields, including electronics, optics, and environmental science .

Research on Chemical Intermediates

Aromatic amines, such as p-nitroaniline, are important chemical intermediates that hold an irreplaceable significance for synthesizing many chemical products .

Environmental Health and Safety Research

Research has shown that aromatic amines may react with substances excreted from human bodies to generate blood poisoning, skin eczema, and dermatitis disease and even induce cancer . This highlights the importance of studying these compounds for environmental health and safety.

Safety And Hazards

This material should be considered hazardous until further information becomes available. It is advised not to ingest, inhale, get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

properties

IUPAC Name

N-(4-nitrophenyl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMGBPTCMSMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399583
Record name N-(4-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)decanamide

CAS RN

72298-63-6
Record name N-(4-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-NITRODECANANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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